molecular formula C7H5IN2O3 B3048981 2-Iodo-3-nitrobenzamide CAS No. 189125-09-5

2-Iodo-3-nitrobenzamide

Cat. No.: B3048981
CAS No.: 189125-09-5
M. Wt: 292.03 g/mol
InChI Key: NZBUMQONDVMPDO-UHFFFAOYSA-N
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Description

2-Iodo-3-nitrobenzamide is a chemical compound with the molecular formula C7H5IN2O3 . It belongs to the class of aromatic amides and exhibits interesting pharmacological properties. Aromatic amides are essential intermediates in the synthesis of various pharmaceutical compounds .

3.

Molecular Structure Analysis

  • For 2-Iodo-N-phenylbenzamide (II) , N—H···O hydrogen bonds form chains along the a-axis direction. Inversion-related C—I (ring) contacts, supported by C—H (ring) interactions, lead to the arrangement of molecules along the ab diagonal .

Scientific Research Applications

  • Chemotherapeutic Activity 2-Iodo-3-nitrobenzamide and related compounds have shown potential in chemotherapeutic applications. For instance, 4-iodo-3-nitrobenzamide, an analog, has been found effective in inducing cell death in tumor cells. This compound undergoes metabolic reduction to 4-iodo-3-nitrosobenzamide, which then further reduces to 4-iodo-3-aminobenzamide, demonstrating its potential as a prodrug in chemotherapy (Mendeleyev et al., 1995).

  • Structural Studies in Crystallography Research into the crystal structures of compounds like 2-iodo-N-(2-nitrophenyl)benzamide has provided insights into their molecular frameworks. These structures are characterized by various intermolecular interactions, such as hydrogen bonding and stacking interactions, which are crucial for understanding the material properties of these compounds (Wardell et al., 2005).

  • Enzymatic Mechanisms in Tumor Cells The enzymatic mechanisms underlying the action of compounds like 4-iodo-3-nitrobenzamide in tumor cells have been studied. These compounds depend on the cellular reducing system specific to cancer cells for activation, showcasing a potential pathway for selective cancer treatment (Kun et al., 2009).

  • Molecular Tapes in Crystal Engineering In crystal engineering, compounds like this compound contribute to the formation of molecular tapes. These tapes are mediated via strong hydrogen bonds and weak interactions, playing a significant role in the development of new crystal structures (Saha et al., 2005).

  • Nanoparticle and Nanocrystal Synthesis The synthesis and characterization of nanoparticles and nanocrystals involving compounds related to this compound have been explored. These studies contribute to the field of nanotechnology, particularly in the synthesis of materials with specific electronic and optical properties (Saeed et al., 2013).

  • In Vivo Imaging Studies Iodobenzamide derivatives, related to this compound, have been used in in vivo imaging studies, such as SPECT imaging of CNS D-2 dopamine receptors. This highlights their potential application in medical imaging and diagnostics (Kung et al., 1990).

Properties

IUPAC Name

2-iodo-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBUMQONDVMPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])I)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443851
Record name Benzamide, 2-iodo-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189125-09-5
Record name Benzamide, 2-iodo-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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